molecular formula C20H20ClN3O3S B2585641 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215698-33-1

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2585641
CAS No.: 1215698-33-1
M. Wt: 417.91
InChI Key: MXVPGVWRVFKHRT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule featuring a spirocyclic architecture, a structural motif of high interest in modern drug discovery for its ability to enhance selectivity and binding affinity toward challenging biological targets . The 1,4,8-triazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, notably serving as the central structure in investigated compounds such as Simufilam (PTI-125), which targets filamin A in Alzheimer's disease research . This compound is offered exclusively as a tool for researchers to explore structure-activity relationships (SAR), particularly in the development of novel ligands for central nervous system (CNS) receptors. The presence of the 3-chlorophenyl and tosyl (p-toluenesulfonyl) substituents makes it a valuable intermediate for further synthetic elaboration, such as cross-coupling reactions or nucleophilic substitutions, to generate diverse libraries for high-throughput screening. Its defined structure and high purity make it an excellent candidate for hit-to-lead optimization campaigns, especially in areas of unmet medical need where spirocyclic compounds have shown promise . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-5-7-17(8-6-14)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-3-2-4-16(21)13-15/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVPGVWRVFKHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the spirocyclic intermediate.

    Tosylation: The final step involves the tosylation of the compound, where a tosyl group is introduced to enhance the compound’s stability and reactivity. This is typically done using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Compounds with different substituents replacing the chlorophenyl group.

Scientific Research Applications

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its stability and reactivity can be exploited in the development of new materials with desired properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: Another spirocyclic compound with insecticidal properties.

    Spiroindolines: Compounds with similar spirocyclic structures used in medicinal chemistry.

    Spirooxindoles: Known for their biological activities and applications in drug development.

Uniqueness

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound in both research and industrial contexts.

Biological Activity

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure and significant biological activity. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C20H20ClN3O3SC_{20}H_{20}ClN_3O_3S and a molecular weight of approximately 417.91 g/mol. Its structure includes a triazaspiro framework, which contributes to its rigidity and potential interactions with biological targets. The presence of the chlorophenyl and tosyl groups enhances its reactivity and biological profile, making it a subject of interest in drug development .

Biological Activity

Research indicates that compounds similar to 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit diverse biological activities, including:

  • Anticancer Properties : Compounds with similar spirocyclic structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antidepressant Effects : Related compounds have demonstrated potential in modulating neurotransmitter systems, suggesting possible antidepressant activity.
  • Antipsychotic Activity : The structural features of this compound may allow it to interact with dopamine receptors, providing a basis for antipsychotic effects .

The mechanism by which 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can alter their activity, leading to various physiological outcomes .

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions with suitable precursors.
  • Introduction of the Chlorophenyl Group : Accomplished via substitution reactions involving chlorinated aromatic compounds.
  • Tosylation : The final step involves introducing the tosyl group to enhance stability and reactivity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one against other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
8-Methyl-1,2,4,8-tetraazaspiro[4.5]decaneMultiple nitrogen atoms in a spirocyclic structureAnticancer properties
m-ChlorophenylpiperazineRelated aromatic structureAntidepressant effects
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-oneSimilar piperidine frameworkAntipsychotic activity

This table illustrates the potential advantages of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one in terms of specificity and potency against biological targets .

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of spirocyclic compounds similar to 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one:

  • Anticancer Activity : In vitro studies demonstrated that derivatives with similar spiro structures inhibited the growth of various cancer cell lines.
  • Neuropharmacological Effects : Research indicated that some derivatives modulated serotonin and dopamine receptors effectively, suggesting potential for treating mood disorders .

Q & A

Q. How is the crystal structure of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one determined experimentally?

The crystal structure is typically resolved using single-crystal X-ray diffraction. Key steps include:

  • Synthesis and crystallization : Recrystallization from acetone-methanol mixtures to obtain high-quality single crystals .
  • Refinement : Hydrogen atoms are placed in calculated positions using riding models, with anisotropic displacement parameters (Uiso) refined for non-H atoms. Data collection includes measuring bond lengths (e.g., C-H = 0.93–0.97 Å) and dihedral angles (e.g., 69.89° between cyclohexane and aromatic rings) .
  • Validation : R factors (e.g., R1 = 0.034, wR2 = 0.089) and electron density maps ensure structural accuracy .

Q. What synthetic methodologies are employed to prepare this compound?

A common approach involves:

  • Multi-step synthesis : Starting with a spirocyclic precursor (e.g., 1-oxaspiro[4.5]decane derivative), followed by hydrolysis, dehydration, and functionalization with 3-chlorophenyl and tosyl groups .
  • Optimization : Reaction conditions (e.g., temperature, solvent ratios) are critical to avoid side products like enol tautomers .

Q. How can researchers assess the purity of this compound?

Analytical methods include:

  • Chromatography : High-performance liquid chromatography (HPLC) using columns like Chromolith® or Purospher® STAR for high-resolution separation .
  • Spectroscopy : LC-MS to confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be reconciled with computational models?

Discrepancies often arise from dynamic vs. static crystal environments. To resolve this:

  • Compare dihedral angles : Crystallographic data (e.g., 14.03° between pyridyl and phenyl rings ) should align with DFT-optimized geometries.
  • Molecular dynamics simulations : Assess flexibility of the spirocyclic core and substituent effects on ring puckering .

Q. What strategies are effective in optimizing bioactivity studies for this compound?

Key considerations include:

  • Structure-activity relationship (SAR) : Modifying substituents (e.g., replacing the tosyl group with bioisosteres) while retaining the spirocyclic scaffold .
  • Enzyme inhibition assays : Use recombinant enzymes (e.g., Pfmrk for kinase inhibition studies) to evaluate potency and selectivity .

Q. How do steric and electronic effects of the 3-chlorophenyl group influence stability?

  • Steric effects : The bulky 3-chlorophenyl group stabilizes the chair conformation of the cyclohexane ring, reducing ring-flipping .
  • Electronic effects : Chlorine’s electron-withdrawing nature may increase electrophilicity at the enone moiety, affecting reactivity in nucleophilic environments .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR chemical shifts (e.g., aromatic proton splitting patterns) with X-ray-derived torsion angles .
  • Dynamic effects : Variable-temperature NMR can resolve ambiguities caused by conformational exchange .

Methodological Challenges

Q. What are best practices for refining crystallographic data with low-resolution limits?

  • High redundancy : Collect multiple datasets to improve signal-to-noise ratios.
  • Constraints : Apply rigid-body refinement for stable fragments (e.g., the spirocyclic core) and isotropic displacement parameters for flexible substituents .

Q. How can metabolic pathways of this compound be predicted?

  • Comparative studies : Use analogs like spirotetramat-enol (a known insecticide metabolite) to infer potential hydroxylation or oxidation sites .
  • In vitro assays : Incubate with liver microsomes and analyze via LC-MS/MS to identify phase I/II metabolites .

Q. What computational tools are suitable for modeling substituent effects on spirocyclic conformation?

  • Molecular mechanics : Software like Gaussian or ORCA for geometry optimization and energy calculations.
  • Docking studies : Explore interactions with target proteins using AutoDock Vina, focusing on the tosyl group’s role in binding .

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